1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indoline derivatives
Preparation Methods
The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and 5-methylpyridine.
Synthetic Route: The indoline is first functionalized to introduce a reactive group, such as a halide or a nitro group. This is followed by a coupling reaction with 5-methylpyridine under basic conditions to form the desired product.
Reaction Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to reduce any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides to introduce new substituents on the indoline or pyridine rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one has been investigated for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-one can be compared with other indoline derivatives:
Similar Compounds: Compounds such as 1-benzyl-1H-1,2,3-triazole derivatives and indolin-2-one hybrids have similar structural features and biological activities
Uniqueness: The unique combination of the indoline and pyridine rings in this compound contributes to its distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-3-16(20)14-10-12(2)17(18-11-14)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
XUPSDERKWHXCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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